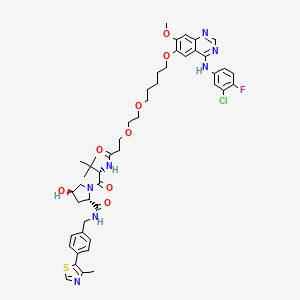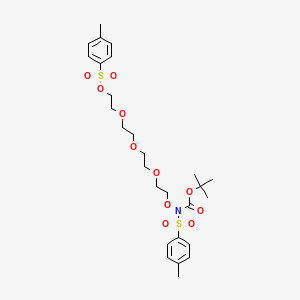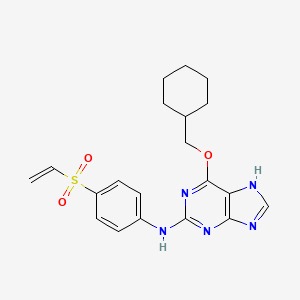
奥玛格列汀
描述
Omarigliptin, also known as MK-3102, is a potent, long-acting oral antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used for the once-weekly treatment of type 2 diabetes mellitus. Omarigliptin works by inhibiting the enzyme DPP-4, which increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones help to regulate blood glucose levels by increasing insulin secretion, decreasing glucagon release, and slowing gastric emptying .
科学研究应用
Omarigliptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Omarigliptin serves as a model compound for studying DPP-4 inhibitors and their synthesis.
Biology: Research on Omarigliptin helps to understand the role of incretin hormones in glucose regulation.
作用机制
Omarigliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones lower blood glucose concentrations by increasing insulin secretion and decreasing glucagon release in a glucose-dependent manner . The molecular targets of Omarigliptin include the DPP-4 enzyme and the incretin hormone pathways .
未来方向
生化分析
Biochemical Properties
Omarigliptin plays a significant role in biochemical reactions by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, GLP-1 and GIP, which are responsible for enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. The interaction between omarigliptin and DPP-4 is characterized by the binding of omarigliptin to the active site of the enzyme, thereby preventing the degradation of incretin hormones .
Cellular Effects
Omarigliptin exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing insulin secretion from pancreatic beta cells and suppressing glucagon release from pancreatic alpha cells. This leads to improved glycemic control in patients with type 2 diabetes. Additionally, omarigliptin has been shown to decrease inflammation and insulin resistance in a pleiotropic manner, which may contribute to its cardiovascular benefits .
Molecular Mechanism
The molecular mechanism of omarigliptin involves the inhibition of the DPP-4 enzyme. By binding to the active site of DPP-4, omarigliptin prevents the degradation of incretin hormones, GLP-1 and GIP. This results in prolonged incretin activity, leading to increased insulin secretion and decreased glucagon release. The inhibition of DPP-4 by omarigliptin also leads to a reduction in gastric emptying and a decrease in blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of omarigliptin have been observed over time. Studies have shown that omarigliptin is generally well-tolerated and provides significant glucose-lowering effects for up to 78 weeks in patients with type 2 diabetes. The stability and degradation of omarigliptin have been studied, and it has been found to maintain its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of omarigliptin vary with different dosages in animal models. Studies have shown that higher doses of omarigliptin result in greater reductions in blood glucose levels. At very high doses, omarigliptin may cause adverse effects such as hypoglycemia. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Omarigliptin is involved in various metabolic pathways, primarily through the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and suppress glucagon release. The metabolic pathways of omarigliptin also involve its interaction with other enzymes and cofactors that regulate glucose metabolism .
Transport and Distribution
Omarigliptin is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and is distributed to target tissues, including the pancreas and liver. The transport of omarigliptin involves binding to plasma proteins, which facilitates its distribution throughout the body .
Subcellular Localization
The subcellular localization of omarigliptin is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. This interaction leads to the inhibition of DPP-4 activity and the subsequent increase in incretin hormone levels. The localization of omarigliptin within specific cellular compartments is essential for its therapeutic effects .
准备方法
The synthesis of Omarigliptin involves several key steps, including the use of ruthenium-catalyzed reactions. The synthetic route typically includes the following steps :
Dynamic Kinetic Resolution (DKR) Reduction: A racemic α-aminoketone is reduced to set two contiguous stereogenic centers.
Cycloisomerization: A bis-homopropargylic alcohol undergoes cycloisomerization to form a dihydropyran.
Ruthenium-Catalyzed Oxidation: The dihydropyran is oxidized to form the desired pyranone.
Industrial production methods for Omarigliptin involve scaling up these reactions to achieve high yields and purity. The process includes the use of efficient catalysts and optimized reaction conditions to ensure the reproducibility and scalability of the synthesis .
化学反应分析
Omarigliptin undergoes several types of chemical reactions, including:
Oxidation: The oxidation of pyranol to pyranone using ruthenium catalysts.
Reduction: The reduction of α-aminoketone to set stereogenic centers.
Substitution: The regioselective synthesis of N-Boc-1-mesyl pyrazole via base-promoted mesyl group isomerization.
Common reagents and conditions used in these reactions include ruthenium catalysts, formic acid, DABCO, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are intermediates that lead to the final Omarigliptin compound .
相似化合物的比较
Omarigliptin is compared with other DPP-4 inhibitors such as alogliptin, linagliptin, and sitagliptin. The uniqueness of Omarigliptin lies in its long-acting nature, allowing for once-weekly dosing, compared to the once-daily dosing required for other DPP-4 inhibitors . This reduced dosing frequency can improve patient adherence to treatment and overall glycemic control .
Similar compounds include:
- Alogliptin
- Linagliptin
- Sitagliptin
- Saxagliptin
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and dosing regimens .
属性
IUPAC Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-ISTRZQFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153678 | |
| Record name | Omarigliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226781-44-7 | |
| Record name | Omarigliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omarigliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omarigliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omarigliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1226781-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMARIGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



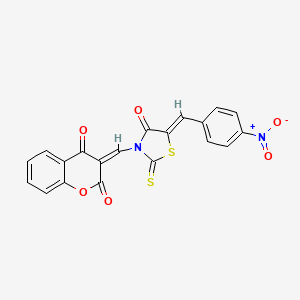
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)

![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)

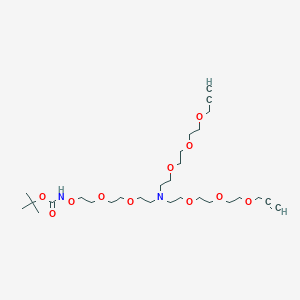
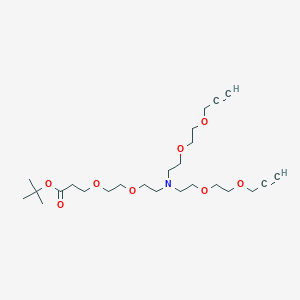
![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)
